

# Application Notes and Protocols: Synthesis of Enzalutamide from 2-Fluoro-4-nitrotoluene

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Compound of Interest					
Compound Name:	2-Fluoro-4-nitrotoluene				
Cat. No.:	B045272	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of enzalutamide, a potent androgen receptor inhibitor, utilizing **2-Fluoro-4-nitrotoluene** as a key starting material. The synthesis involves a multi-step pathway, including oxidation, amidation, reduction, and cyclization reactions.

## **Synthetic Pathway Overview**

The synthesis of enzalutamide from **2-Fluoro-4-nitrotoluene** proceeds through several key intermediates. The general synthetic scheme involves the initial oxidation of the methyl group of **2-Fluoro-4-nitrotoluene** to a carboxylic acid. This is followed by the formation of an N-methyl amide and subsequent reduction of the nitro group to an amine. The resulting aniline derivative then undergoes a reaction to introduce the aminoisobutyric acid moiety, which is followed by a cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to yield enzalutamide.

dot digraph "Enzalutamide Synthesis Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

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[label="Enzalutamide"]; G [label="4-Isothiocyanato-2-(trifluoromethyl)benzonitrile", shape=ellipse, color="#EA4335", fillcolor="#FFFFF"];

A -> B [label="Oxidation"]; B -> C [label="Amidation"]; C -> D [label="Reduction"]; D -> E [label="Substitution"]; E -> F [label="Cyclization"]; G -> F; } caption="Synthetic workflow for enzalutamide."

## **Quantitative Data Summary**

The following table summarizes the reported yields for each key step in the synthesis of enzalutamide from **2-Fluoro-4-nitrotoluene**. Yields can vary based on the specific reagents and conditions used.



Step	Starting Material	Product	Reagents	Yield (%)
1. Oxidation	2-Fluoro-4- nitrotoluene	2-Fluoro-4- nitrobenzoic acid	Potassium permanganate (KMnO4), NaOH, and a phase transfer catalyst. [1]	74[1]
2. Amidation	2-Fluoro-4- nitrobenzoic acid	N-Methyl-2- fluoro-4- nitrobenzamide	Thionyl chloride (SOCl <sub>2</sub> ), then methylamine.[1]	95[1]
3. Reduction	N-Methyl-2- fluoro-4- nitrobenzamide	4-Amino-2- fluoro-N- methylbenzamid e	Pd/C, Hydrogen. [1]	98[1]
4. Substitution with 2-aminoisobutyric acid	4-Amino-2- fluoro-N- methylbenzamid e hydrochloride	2-((3-Fluoro-4- (methylcarbamoy l)phenyl)amino)- 2- methylpropanoic acid	2-Bromo-2- methylpropionic acid, triethylamine, dimethylacetami de.[2]	53[2]
5. Cyclization	2-((3-Fluoro-4- (methylcarbamoy I)phenyl)amino)- 2- methylpropanoic acid	Enzalutamide	4-Isothiocyanato- 2- (trifluoromethyl)b enzonitrile, ethyl diisopropylamine , phenol, α,α,α- trifluorotoluene. [2]	45-90[3]

# **Experimental Protocols**

The following are detailed protocols for the key steps in the synthesis of enzalutamide.



# Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

dot digraph "Oxidation\_Protocol" { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

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reagents -> procedure [label="Follows"]; } caption="Oxidation of **2-Fluoro-4-nitrotoluene**."

Procedure: A mixture of **2-fluoro-4-nitrotoluene** (31.1 g, 0.2 mol), water (500 ml), sodium hydroxide (10.0 g, 0.25 mol), and tetrabutylammonium bromide (3.2 g, 0.01 mol) is stirred and heated to 95°C. Potassium permanganate (79.0 g, 0.5 mol) is then added in portions while maintaining the temperature at 85°C for 8 hours. The reaction is monitored by TLC. After completion, the hot reaction mixture is filtered to remove manganese dioxide. The filtrate is then cooled and acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of a white solid. The solid is collected by filtration, washed with water, and dried to yield 2-fluoro-4-nitrobenzoic acid (27.3 g, 73.7% yield).

# Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid to N-Methyl-2-fluoro-4-nitrobenzamide

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reagents [label="{Reagents|2-Fluoro-4-nitrobenzoic acid\lThionyl chloride (SOCl2)\lMethylamine (gas)\l1,2-Dichloroethane\lN,N-Dimethylformamide (DMF)\l}"]; procedure [label="{Procedure|1. Dissolve 2-fluoro-4-nitrobenzoic acid in 1,2-dichloroethane and DMF.\l2. Add thionyl chloride dropwise and reflux for 5 hours.\l3. Cool the reaction mixture and bubble



methylamine gas until alkaline.\l4. Continue reaction for 1.5 hours.\l5. Evaporate the solvent and add water to the residue.\l6. Filter, and dry the solid product.\l}"];

reagents -> procedure [label="Follows"]; } caption="Amidation of 2-Fluoro-4-nitrobenzoic acid."

Procedure: To a solution of 2-fluoro-4-nitrobenzoic acid (27.5 g, 0.148 mol) in 1,2-dichloroethane (275 ml) and N,N-dimethylformamide (1.38 ml), thionyl chloride (26.3 g, 0.22 mol) is added dropwise.[4] The mixture is stirred at room temperature for 30 minutes and then refluxed at 85°C for 5 hours.[4] After cooling in an ice-water bath to -3°C, methylamine gas (6.9 g, 0.22 mol) is bubbled through the solution until it becomes alkaline, and the reaction is continued for another 1.5 hours.[4] The 1,2-dichloroethane is removed under reduced pressure, and water (250 ml) is added to the residue.[4] The resulting solid is filtered and dried to give N-methyl-2-fluoro-4-nitro-N-methylbenzamide (28.0 g, 95.9% yield).[4]

# Step 3: Reduction of N-Methyl-2-fluoro-4-nitrobenzamide to 4-Amino-2-fluoro-N-methylbenzamide

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reagents -> procedure [label="Follows"]; } caption="Reduction of N-Methyl-2-fluoro-4-nitrobenzamide."

Procedure: In a 1L autoclave, N-methyl-2-fluoro-4-nitro-N-methylbenzamide (28.4 g, 0.143 mol) is combined with propyl acetate (450 ml) and 10% Pd/C catalyst (2.84 g).[4] The autoclave is purged of oxygen and then pressurized with hydrogen to 2 atmospheres.[4] The reaction mixture is stirred at room temperature for 24 hours.[4] After the reaction, the Pd/C catalyst is recovered by filtration, and the propyl acetate is removed from the filtrate under reduced



pressure to yield 4-amino-2-fluoro-N-methylbenzamide as an off-white solid (23.6 g, 98.2% yield).[4]

# Step 4: Synthesis of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

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reagents -> procedure [label="Follows"]; } caption="Synthesis of the amino acid intermediate."

Procedure: A mixture of 4-amino-2-fluoro-N-methylbenzamide hydrochloride (50.0 g, 0.244 mol) and dimethylacetamide (50 ml) is heated to 70°C.[2] Triethylamine (68.0 g, 0.672 mol) is added, and the mixture is stirred for 60 minutes.[2] The temperature is then raised to 100°C, and a pre-heated solution of 2-bromo-2-methylpropionic acid (54.3 g, 0.325 mol) in dimethylacetamide (25 ml) is added dropwise over 10 minutes.[2] The mixture is stirred at 100°C for an additional hour, then cooled to 40°C.[2] Water (125 ml) and a solution of citric acid (40 g) in water (100 ml) are added.[2] The mixture is seeded with the product, cooled to 20°C, and stirred overnight.[2] The precipitated product is collected by filtration, washed with water, and dried to give 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (33.2 g, 53% yield).[2]

### **Step 5: Cyclization to Enzalutamide**

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reagents -> procedure [label="Follows"]; } caption="Final cyclization to enzalutamide."

Procedure: To a solution of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (10.0 g, 39.3 mmol) in  $\alpha,\alpha,\alpha$ -trifluorotoluene (50 ml) heated to 60°C, ethyl diisopropylamine (5.1 g, 39.3 mmol) and phenol (11.1 g, 118 mmol) are added.[2] The flask is rinsed with nitrogen.[2] A solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (13.5 g, 59.0 mmol) in  $\alpha,\alpha,\alpha$ -trifluorotoluene (30 ml) is then added over 20 minutes, and the mixture is stirred at 60°C for another 1.5 hours.[2] After cooling, ethyl acetate (150 ml) and water (150 ml) are added.[2] The organic phase is separated and washed with 200 ml of 3% hydrochloric acid and water.[2] The organic solvent is evaporated to yield crude enzalutamide, which can be further purified by recrystallization from a suitable solvent such as methanol or isopropanol.[2]

## **Safety Precautions**

This synthesis involves the use of hazardous materials and should be performed by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Thionyl chloride is corrosive and toxic, and methylamine is a flammable and toxic gas. Hydrogenation should be carried out with appropriate safety measures in a pressure-rated vessel. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a reactive and potentially toxic compound. Refer to the Safety Data Sheets (SDS) for all reagents before use.

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